molecular formula C11H10 B14286623 1-Ethynyl-4-(prop-2-en-1-yl)benzene CAS No. 137663-80-0

1-Ethynyl-4-(prop-2-en-1-yl)benzene

Cat. No.: B14286623
CAS No.: 137663-80-0
M. Wt: 142.20 g/mol
InChI Key: LDAZDXZZQADIHZ-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethynyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(prop-2-en-1-yl)benzene can be synthesized through various methods. One common approach involves the alkylation of ethynylbenzene with prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to deprotonate the ethynyl group, followed by nucleophilic substitution with the prop-2-en-1-yl halide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel complexes may also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-4-(prop-2-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(prop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

  • 1-Ethynyl-4-propylbenzene
  • 1-Methyl-3-(1-methylethenyl)benzene
  • Phenylacetylene
  • 1- (4-Methoxyphenyl)-2- (4-N-propylphenyl)acetylene

Uniqueness: 1-Ethynyl-4-(prop-2-en-1-yl)benzene is unique due to the presence of both an ethynyl group and a prop-2-en-1-yl group on the benzene ring.

Properties

CAS No.

137663-80-0

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

1-ethynyl-4-prop-2-enylbenzene

InChI

InChI=1S/C11H10/c1-3-5-11-8-6-10(4-2)7-9-11/h2-3,6-9H,1,5H2

InChI Key

LDAZDXZZQADIHZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=C(C=C1)C#C

Origin of Product

United States

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